

A Technical Guide to Cy7.5 NHS Ester: Properties and Applications in Bioconjugation

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Compound of Interest

Compound Name: Cy7.5 NHS ester

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This guide provides an in-depth overview of Cyanine7.5 (Cy7.5) NHS ester, a near-infrared (NIR) fluorescent dye crucial for labeling and imaging applications. We will cover its core spectral and physicochemical properties, detailed protocols for bioconjugation, and workflows for its application in research and development.

Core Properties of Cy7.5 NHS Ester

Cy7.5 NHS ester is an amine-reactive fluorescent probe belonging to the cyanine dye family. Its fluorescence in the near-infrared spectrum (750-900 nm) makes it exceptionally valuable for *in vivo* imaging, as light in this range can penetrate tissues more deeply with reduced background autofluorescence compared to visible light fluorophores^{[1][2][3]}. The N-hydroxysuccinimidyl (NHS) ester functional group allows for covalent attachment to primary amines (-NH₂) on biomolecules, such as the ε-amino groups of lysine residues in proteins^{[4][5]}.

The key features of Cy7.5 include its long-wave emission, high extinction coefficient, and good photostability, making it a robust tool for sensitive detection in various biological applications^{[1][2]}.

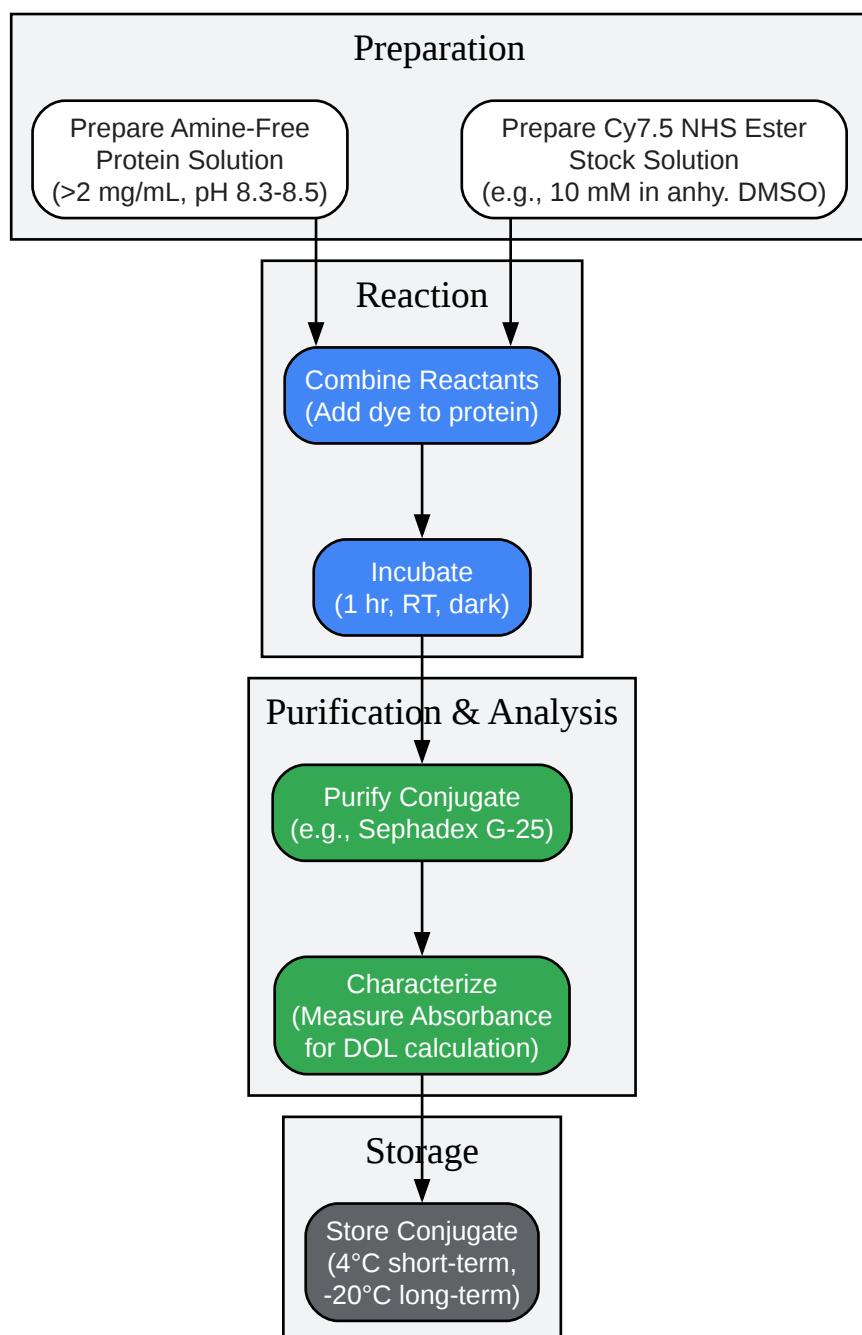
The quantitative properties of **Cy7.5 NHS ester** are summarized below. These values are critical for experimental design, including calculating dye concentration and determining the degree of labeling (DOL) for conjugates.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~788 nm	[1][2][6][7]
Emission Maximum (λ_{em})	~808 nm	[1][2][6][7]
Molar Extinction Coefficient	223,000 M ⁻¹ cm ⁻¹	[1][6][7]
Quantum Yield	~0.1	[6]
Stokes Shift	~20 nm	[2]
Molecular Formula	C ₄₉ H ₅₂ BF ₄ N ₃ O ₄	[1][6][7]
Molecular Weight	833.76 g/mol	[1][6][7]
Solubility	Soluble in DMSO, DMF; Low solubility in water	[1][6][7]
Appearance	Green Powder	[1]

Experimental Protocols and Workflows

Successful bioconjugation with **Cy7.5 NHS ester** requires careful attention to buffer conditions, molar ratios, and purification procedures. Below are detailed protocols for labeling proteins and antibodies.

The overall process for creating a fluorescently labeled protein conjugate involves several distinct stages, from preparation to final characterization.



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*Figure 1: Standard workflow for protein conjugation with **Cy7.5 NHS ester**.*

This protocol is optimized for labeling 1 mg of an IgG antibody (MW ~150 kDa).

Materials:

- Antibody of interest (purified, in an amine-free buffer)
- **Cy7.5 NHS ester**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[8]
- Purification Column: Sephadex G-25 desalting column[8]
- Storage Buffer: PBS, pH 7.4

Procedure:

- Antibody Preparation:
 - If the antibody is in a buffer containing primary amines (e.g., Tris) or ammonium salts, it must be exchanged into an amine-free buffer like PBS (pH 7.2-7.4)[4][8]. This can be done using a desalting spin column or dialysis.
 - Adjust the antibody concentration to a minimum of 2 mg/mL in the amine-free buffer[8][9]. Higher concentrations can improve labeling efficiency.
- Dye Preparation:
 - **Cy7.5 NHS ester** is moisture-sensitive; handle accordingly[8][9].
 - Just before use, prepare a 10 mM stock solution of the dye in anhydrous DMSO[9][10]. Vortex briefly to ensure it is fully dissolved.
- Conjugation Reaction:
 - Transfer the desired amount of antibody solution (e.g., 0.5 mL of a 2 mg/mL solution for 1 mg of antibody) to a reaction tube.
 - Adjust the pH of the antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate buffer[8][10].

- Calculate the volume of dye stock solution needed. A molar dye-to-antibody ratio of 10:1 to 20:1 is a recommended starting point for optimization[8].
- Slowly add the calculated volume of **Cy7.5 NHS ester** stock solution to the antibody solution while gently vortexing or stirring[8][9].
- Incubate the reaction for 1 hour at room temperature, protected from light[8][9].

- Purification of the Conjugate:
 - Prepare a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.
 - Load the reaction mixture onto the column to separate the labeled antibody from unreacted free dye[8][10].
 - Elute with a suitable storage buffer like PBS (pH 7.4). The labeled antibody conjugate will elute first as a colored fraction, while the smaller, unreacted dye molecules are retained longer.
- Characterization (Degree of Labeling):
 - Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the absorbance maximum of Cy7.5 (~788 nm, A_{max}).
 - The concentration of the antibody and the dye can be calculated using the Beer-Lambert law. A correction factor is needed for the A_{280} reading, as the dye also absorbs slightly at this wavelength.
 - The Degree of Labeling (DOL), or the average number of dye molecules per antibody, is calculated as: $\text{DOL} = (\text{Molar concentration of dye}) / (\text{Molar concentration of protein})$
- Storage:
 - Store the purified conjugate at 4°C, protected from light[8]. For long-term storage, add a stabilizer like BSA (to 0.1%) and a bacteriostatic agent like sodium azide (to 0.05%), or aliquot and store at -20°C or -80°C[8].

Application Pathway: In Vivo Imaging

Cy7.5-labeled biomolecules, particularly antibodies, are frequently used for in vivo targeted imaging in preclinical research. The pathway from conjugate creation to data acquisition is outlined below.

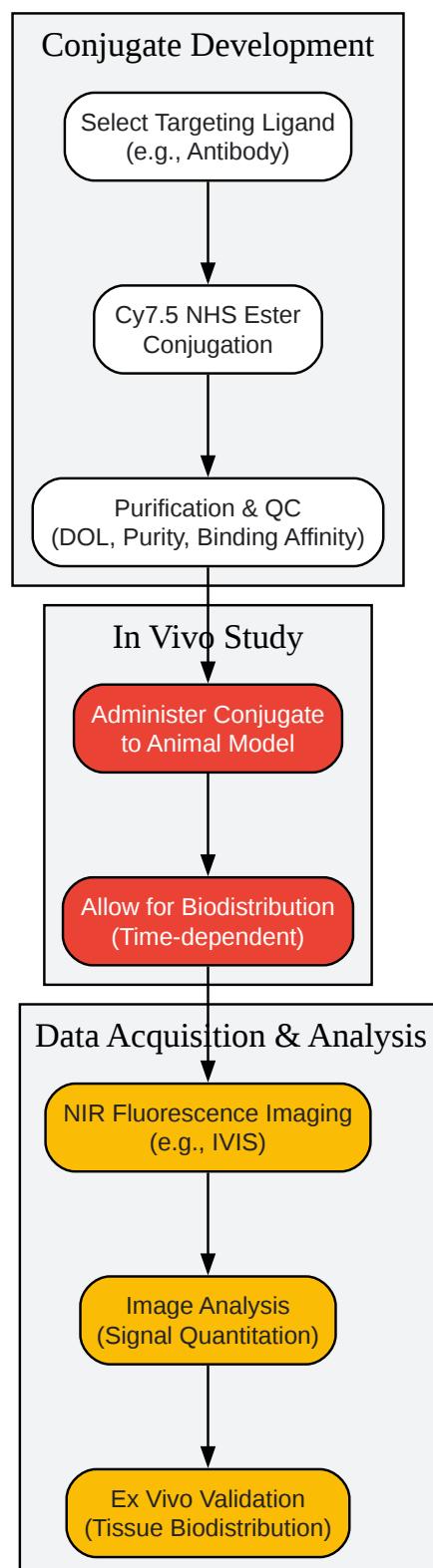
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Figure 2: Pathway for using a Cy7.5 conjugate in a preclinical in vivo imaging study.

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